3-Fluorobenzoic Acid

Description

RN given refers to parent cpd

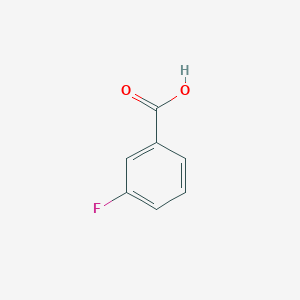

Structure

3D Structure

Properties

IUPAC Name |

3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNBDFWNYRNIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Record name | 3-Fluorobenzoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-Fluorobenzoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060020 | |

| Record name | Benzoic acid, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow powder; [Acros Organics MSDS] | |

| Record name | 3-Fluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 3-Fluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

455-38-9 | |

| Record name | 3-Fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FLUOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELG54JFF34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorobenzoic Acid: Properties, Synthesis, and Applications in Research and Development

CAS Number: 455-38-9

This technical guide provides a comprehensive overview of 3-Fluorobenzoic acid, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis protocols, spectral data, and significant applications.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. The presence of the fluorine atom at the meta position significantly influences its electronic properties, reactivity, and biological activity compared to unsubstituted benzoic acid.[1][2]

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅FO₂ | [3] |

| Molecular Weight | 140.11 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 122-125 °C | [4] |

| Boiling Point | 251.1 °C at 760 mmHg | N/A |

| pKa | 3.86 | [5] |

Solubility

This compound exhibits moderate solubility in water and is more readily soluble in common organic solvents.[6]

| Solvent | Solubility ( g/100 mL at 25°C) | Reference(s) |

| Water | ~0.3-0.6 | [6] |

| Ethanol | Soluble | [6] |

| Acetone | Soluble | [6] |

| Methanol | 59.5 | [7][8] |

| Acetonitrile | 48.3 | [7][8] |

| Dichloromethane | 18.2 | [7][8] |

| Toluene | 8.9 | [7][8] |

| Ethyl Acetate (B1210297) | 43.8 | [7][8] |

Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

¹H and ¹³C NMR Spectroscopy

Reported for a 400 MHz spectrometer.

¹H NMR (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | Reference(s) |

| 7.40-7.46 | m | Aromatic CH | [4] | |

| 7.55-7.61 | m | Aromatic CH | [4] | |

| 7.78-7.82 | m | Aromatic CH | [4] | |

| 13.4 | br s | COOH | [4] |

¹³C NMR (DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 115.5 (d, J=22.9 Hz) | Aromatic CH | [9] |

| 120.0 (d, J=21.1 Hz) | Aromatic CH | [9] |

| 125.8 (d, J=2.9 Hz) | Aromatic CH | [9] |

| 131.2 (d, J=7.6 Hz) | Aromatic CH | [9] |

| 133.3 (d, J=6.7 Hz) | Aromatic C-COOH | [9] |

| 162.2 (d, J=243.6 Hz) | Aromatic C-F | [9] |

| 166.4 | COOH | [9] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) | [2] |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) | [2] |

| 1580-1620 | Medium | C=C stretch (Aromatic) | [2] |

| 1200-1300 | Strong | C-O stretch | [2] |

| 1100-1200 | Strong | C-F stretch | [2] |

Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment | Reference(s) |

| 140 | 78.25% | [M]⁺ (Molecular Ion) | [3] |

| 123 | 99.99% | [M-OH]⁺ | [3] |

| 95 | 72.66% | [M-COOH]⁺ | [3] |

| 75 | 25.35% | [C₆H₄]⁺ | [3] |

Experimental Protocols

Synthesis of this compound from m-Fluorobenzaldehyde

This protocol describes the oxidation of m-fluorobenzaldehyde to this compound.[1]

Materials:

-

m-Fluorobenzaldehyde

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Water

-

Oxygen balloon

-

15mL glass reaction tube

-

Oil bath

-

Centrifuge

Procedure:

-

To a 15mL glass reaction tube, add water (2 mL), m-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol, 0.3 mol%), and Co(OAc)₂·4H₂O (0.003 mmol, 0.3 mol%).

-

Connect an oxygen balloon to the reaction tube.

-

Place the reaction tube in a preheated oil bath at 70°C.

-

Stir the reaction mixture for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Centrifuge the mixture to collect the crude solid product.

-

Wash the solid with 3 mL of water using ultrasonication.

-

Centrifuge the mixture again to isolate the product.

-

Dry the solid to a constant weight to obtain this compound.

Expected Yield: 98%[1]

Nitration of this compound (Illustrative Protocol)

This protocol provides a general procedure for the electrophilic nitration of an aromatic ring, which can be adapted for this compound. Due to the deactivating, meta-directing nature of the carboxylic acid and fluorine groups, the primary products would be 3-fluoro-5-nitrobenzoic acid and 2-fluoro-5-nitrobenzoic acid.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

-

Erlenmeyer flask

-

Stir bar

Procedure:

-

In a clean, dry Erlenmeyer flask, dissolve this compound in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath with stirring.

-

In a separate container, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath. This creates the nitrating mixture.

-

Slowly add the cold nitrating mixture dropwise to the cold solution of this compound, ensuring the temperature of the reaction mixture remains below 10-15°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30-60 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified nitro-substituted this compound.

Applications in Drug Development and Research

This compound is a valuable precursor in the synthesis of a wide range of pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][10]

Key Intermediate in API Synthesis

This compound is a documented intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including:

-

Fluconazole: An antifungal medication.

-

Etoricoxib (B1671761): A non-steroidal anti-inflammatory drug (NSAID).[6]

Role in Agrochemicals

It serves as a building block for various herbicides and pesticides, where the fluoro-substituent contributes to the biological activity and stability of the final product.[2]

Polymer Chemistry

The compound is also utilized in the production of specialty polymers, imparting improved thermal and chemical resistance to the resulting materials.[2]

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic building block, its metabolic fate has been studied in microorganisms. The biodegradation of 3-fluorobenzoate (B1230327) provides an example of a biological pathway involving this compound.

Biodegradation Pathway of 3-Fluorobenzoate

In certain bacteria, 3-fluorobenzoate can be degraded through two main initial dioxygenation pathways: 1,2-dioxygenation and 1,6-dioxygenation. The 1,6-dioxygenation pathway is more productive for assimilation as it avoids the accumulation of a toxic intermediate.[11]

Caption: Bacterial degradation pathways of 3-Fluorobenzoate.

General Workflow in Drug Discovery

The following diagram illustrates a typical workflow for utilizing this compound in the early stages of drug discovery.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Benzoic acid, 3-fluoro- [webbook.nist.gov]

- 3. This compound | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]

- 11. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluorobenzoic acid (meta-fluorobenzoic acid) is a fluorinated aromatic carboxylic acid that serves as a crucial building block in organic synthesis.[1] Its unique electronic properties, conferred by the fluorine substituent, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and logical workflows relevant to its application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing a foundational understanding of this compound.

Identifiers and Structure

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | m-Fluorobenzoic acid, meta-Fluorobenzoic acid |

| CAS Number | 455-38-9[2] |

| Molecular Formula | C₇H₅FO₂[2] |

| Molecular Weight | 140.11 g/mol [2] |

| SMILES | C1=CC(=CC(=C1)F)C(=O)O[2] |

| InChI | InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)[2] |

Physical Properties

A compilation of the key physical properties of this compound is presented in the following table.

| Property | Value | Source |

| Appearance | White to light yellow powder/solid | [2] |

| Melting Point | 122-125 °C | [3] |

| Boiling Point | 116 °C | [3] |

| Solubility | Very soluble in water | [3] |

| Vapor Pressure | 0.05 mmHg | [2] |

| pKa | 3.86 | [4] |

| logP | 2.163 | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of this compound. Key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | 7.48-7.39 | m | |

| 7.55-7.55 | m | ||

| ¹³C | 116.0 | d | J(C-F) = 22.9 Hz |

| 121.4 | d | J(C-F) = 21.4 Hz | |

| ¹⁹F | -114.14 |

Note: NMR data is dependent on the solvent and instrument used. The provided data is a representative example.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The spectrum can be obtained from a sample prepared as a KBr disc.[6]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | ~3000 (broad) |

| C=O (Carboxylic Acid) | ~1700 |

| C-F | ~1250 |

| Aromatic C=C | ~1600, 1480 |

Chemical Reactivity and Synthesis Applications

This compound is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the production of more complex molecules.[7] Its reactivity is centered around the carboxylic acid functionality and the influence of the electron-withdrawing fluorine atom on the aromatic ring.

Key reactions involving this compound include:

-

Esterification: The carboxylic acid group readily undergoes esterification with alcohols in the presence of an acid catalyst.[8]

-

Amide Formation: It can be converted to amides via reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acid chloride) or the use of coupling agents.[9]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in SNAr reactions, particularly when the aromatic ring is further activated by other electron-withdrawing groups.[10]

Its role as a key intermediate is highlighted in the synthesis of pharmaceuticals such as Fluconazole and Etoricoxib.[11]

Experimental Protocols

Detailed methodologies for the determination of key properties and for representative reactions are provided below.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh approximately 0.14 g of this compound and dissolve it in 50 mL of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the this compound solution.

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

Record the initial pH of the this compound solution.

-

Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pH at half the equivalence volume is equal to the pKa of the acid.

¹H NMR Spectroscopy

This protocol describes the general procedure for obtaining a ¹H NMR spectrum of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spinner turbine and adjust the depth.

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy using KBr Disc Method

This protocol details the preparation of a KBr disc for obtaining the IR spectrum of solid this compound.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

KBr pellet press

-

FTIR spectrometer

Procedure:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[6]

-

Transfer a portion of the powder into the die of the KBr pellet press.

-

Apply pressure to the die according to the manufacturer's instructions to form a transparent or translucent disc.

-

Carefully remove the KBr disc from the die.

-

Place the disc in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Identify the characteristic absorption bands and their corresponding functional groups.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to this compound.

Caption: General experimental workflow for this compound.

Caption: Simplified workflow for pharmaceutical synthesis.

Caption: Conceptual diagram of a Nucleophilic Aromatic Substitution (SNAr) reaction.

References

- 1. asianpubs.org [asianpubs.org]

- 2. This compound | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. edu.rsc.org [edu.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. apicule.com [apicule.com]

An In-depth Technical Guide to 3-Fluorobenzoic Acid: Molecular Structure, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in the synthesis of a wide array of chemical compounds, particularly in the pharmaceutical and agrochemical industries. The presence of a fluorine atom at the meta position on the benzoic acid ring imparts unique physicochemical properties, influencing its reactivity, acidity, and biological activity when incorporated into larger molecules. This technical guide provides a comprehensive overview of the molecular structure, weight, and key properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₇H₅FO₂.[1] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and a fluorine atom at the meta-position.

Physicochemical and Identification Data

A summary of the key quantitative and identification data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅FO₂ | [1][2] |

| Molecular Weight | 140.11 g/mol | [2][3] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | m-Fluorobenzoic acid, meta-Fluorobenzoic acid | [1][3][4] |

| CAS Number | 455-38-9 | [1][2] |

| Appearance | White to light yellow crystalline powder | [2][5] |

| Melting Point | 122-124 °C | [6] |

| Boiling Point | 251.1 °C at 760 mmHg | |

| Solubility | Very soluble in water | [7][8] |

| Acidity (pKa) | 3.86 | [7] |

| SMILES | C1=CC(=CC(=C1)F)C(=O)O | [3] |

| InChI | InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A common laboratory-scale synthesis involves the oxidation of 3-fluorobenzaldehyde (B1666160).

Protocol: Oxidation of 3-Fluorobenzaldehyde

-

Materials:

-

3-Fluorobenzaldehyde (1 mmol)

-

Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O, 0.003 mmol)

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, 0.003 mmol)

-

Water (2 mL)

-

Oxygen balloon

-

15 mL glass reaction tube

-

-

Procedure:

-

To a 15 mL glass reaction tube, add water (2 mL), 3-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), and Co(OAc)₂·4H₂O (0.003 mmol).[1]

-

Connect an oxygen balloon to the reaction tube.

-

Place the reaction tube in an oil bath preheated to 70°C.

-

Stir the reaction mixture for 12 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Centrifuge the mixture to collect the crude solid product.

-

Wash the crude product with 3 mL of water via ultrasonication, followed by centrifugation.

-

Dry the resulting solid to a constant weight to obtain this compound.[1]

-

Analytical Methods

Accurate analysis of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques are commonly employed.

Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation:

-

PerkinElmer UHPLC System or equivalent

-

PerkinElmer QSight® 220 MS/MS detector or equivalent

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Restek® Force 3.0 x 50 mm, 1.8 µm)

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (to suppress ionization of the carboxylic acid group).

-

Injection Volume: 3 µL

-

-

Sample Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

-

Prepare a series of dilutions from the stock solution for the calibration curve.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time compared to a standard.

-

Construct a calibration curve to quantify the concentration in unknown samples.

-

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC-MS analysis, derivatization is often required to increase the volatility of the carboxylic acid.

-

Derivatization:

-

Dissolve a known amount of the sample in a suitable solvent.

-

Add a derivatizing agent such as BF₃·MeOH.

-

Heat the mixture to convert the carboxylic acid to its methyl ester.

-

-

GC-MS Conditions:

-

The specific column, temperature program, and mass spectrometer settings should be optimized for the separation and detection of the this compound methyl ester.

-

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the molecular structure and functional groups of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are used to confirm the structure of the molecule. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for analysis.

-

-

Infrared (IR) Spectroscopy:

-

FTIR spectroscopy is used to identify the characteristic functional groups. The spectrum of this compound will show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F bond vibrations. Spectra can be obtained using techniques such as KBr pellets or Attenuated Total Reflectance (ATR).

-

Biological Activity and Significance in Drug Development

While this compound itself is primarily used as a synthetic intermediate, its incorporation into larger molecules can significantly impact their biological activity. The fluorine atom can enhance metabolic stability, binding affinity to target proteins, and lipophilicity, which are all critical parameters in drug design. It is a key component in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.

Bacterial Degradation Pathway of 3-Fluorobenzoate (B1230327)

In environmental microbiology, the degradation of fluorinated aromatic compounds is a topic of significant interest. Certain bacterial strains, such as Pseudomonas sp. B13 and Sphingomonas sp. HB-1, are capable of metabolizing 3-fluorobenzoate.[9] The degradation can proceed via two main pathways, initiated by either 1,2-dioxygenation or 1,6-dioxygenation. The 1,2-dioxygenation pathway can lead to the formation of the toxic intermediate 3-fluorocatechol. The accumulation of this intermediate can be cytotoxic to the organism.

Below is a diagram illustrating the initial steps of the 1,2-dioxygenation pathway for 3-fluorobenzoate degradation.

Conclusion

This compound is a compound of significant interest in chemical synthesis and drug development. Its well-defined molecular structure and predictable reactivity make it an invaluable tool for medicinal chemists and materials scientists. The analytical protocols detailed in this guide provide a robust framework for the quality control and characterization of this important molecule. Furthermore, understanding its metabolic fate, such as the bacterial degradation pathway, offers insights into its environmental impact and potential for bioremediation. As the demand for sophisticated fluorinated compounds continues to grow, a thorough understanding of key building blocks like this compound will remain essential for innovation.

References

- 1. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate Specificity of and Product Formation by Muconate Cycloisomerases: an Analysis of Wild-Type Enzymes and Engineered Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: ko00364 [genome.jp]

- 6. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Catalytic Properties of the 3-Chlorocatechol-Oxidizing 2,3-Dihydroxybiphenyl 1,2-Dioxygenase from Sphingomonas sp. Strain BN6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

An In-depth Technical Guide to the Solubility of 3-Fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Fluorobenzoic acid in various organic solvents. The information compiled herein is intended to support research, development, and formulation activities where this compound is a key component. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these processes.

Introduction to this compound

This compound (C₇H₅FO₂) is a halogenated derivative of benzoic acid. The presence of the fluorine atom at the meta-position influences its physicochemical properties, including its acidity and solubility, making it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in different organic solvents is crucial for process design, purification, and formulation development.

Quantitative Solubility Data

This compound generally exhibits greater solubility in polar organic solvents compared to nonpolar ones. It is known to be more readily soluble in solvents like ethanol (B145695) and acetone (B3395972) than in water[1]. The solubility in water is moderate, reported to be in the range of 3 to 6 g/L at room temperature[1].

A key resource for solubility data of substituted benzoic acids is the "IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures"[1]. This series includes compiled and critically evaluated solubility data for a wide range of compounds, including this compound, particularly in alcohols. Researchers are encouraged to consult this comprehensive source for detailed quantitative data.

Table 1: General Solubility of this compound

| Solvent Class | General Solubility | Example Solvents |

| Alcohols | Generally Soluble | Methanol, Ethanol |

| Ketones | Generally Soluble | Acetone |

| Esters | Moderately Soluble | Ethyl Acetate |

| Ethers | Sparingly Soluble | Diethyl Ether |

| Hydrocarbons | Sparingly Soluble | Hexane, Toluene |

| Water | Moderately Soluble | - |

Note: This table provides a qualitative summary. For precise quantitative data, consulting the IUPAC-NIST Solubility Data Series is recommended.

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound can be carried out using several established experimental methods. The choice of method depends on factors such as the required accuracy, the nature of the solvent, and the available analytical instrumentation. The following are detailed protocols for commonly used methods.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a solid in a liquid. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Agitate the mixture using a magnetic stirrer or an orbital shaker for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value with high precision.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution during sampling.

-

Immediately filter the withdrawn sample through a fine-porosity filter (e.g., a 0.45 µm syringe filter) to remove any undissolved solid particles. The filter should also be at the experimental temperature.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the clear filtrate into the pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solute is achieved.

-

Cool the evaporating dish in a desiccator to room temperature and weigh it accurately.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S (g/L) = (mass of residue (g) / volume of filtrate (L))

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that absorb UV light, such as this compound.

Protocol:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen organic solvent as described in the gravimetric method (steps 1a-1c).

-

-

Sample Preparation and Calibration Standards:

-

Withdraw and filter a sample of the supernatant as described in the gravimetric method (steps 2a-2b).

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC detector.

-

Prepare a series of standard solutions of this compound of known concentrations in the same diluent to construct a calibration curve.

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically suitable for the analysis of aromatic carboxylic acids.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The exact composition should be optimized for good peak shape and retention time.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 230 nm).

-

Injection: Inject equal volumes of the standard solutions and the diluted sample solution into the HPLC system.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the diluted sample solution by interpolating its peak area on the calibration curve.

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. The solubility is then reported in appropriate units (e.g., g/L or mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining and analyzing the solubility of this compound.

Caption: A logical workflow diagram for the experimental determination and analysis of the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For drug development and process optimization, it is imperative to determine solubility under specific conditions of interest by employing rigorous experimental protocols such as those detailed above.

References

An In-depth Technical Guide on the Physical Properties of 3-Fluorobenzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The document details experimental protocols for determining these physical constants and includes visualizations of relevant biochemical pathways and experimental workflows.

Physicochemical Data of this compound

This compound is a fluorinated aromatic compound with the chemical formula C₇H₅FO₂.[1] It serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2] The physical properties of a compound, such as its melting and boiling points, are crucial for its identification, purity assessment, and process development.

The experimentally determined melting and boiling points for this compound are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 121-125 °C[3][4] | Literature Value |

| 123 °C[1] | Standard State (25 °C, 100 kPa)[1] | |

| 122-129 °C[2] | ||

| Boiling Point | 251.1 °C[4] | at 760 mmHg |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail standardized methodologies for these measurements.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline compounds, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range.[5]

Principle: A small, powdered sample of the organic solid is heated slowly in a capillary tube attached to a thermometer. The temperatures at which melting begins and is complete are recorded as the melting point range.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]

-

Glass capillary tubes (one end sealed)[6]

-

Thermometer

-

Sample of this compound (must be dry and finely powdered)[6][7]

Procedure:

-

Sample Preparation: A small amount of dry this compound is introduced into the open end of a capillary tube. The tube is then gently tapped or dropped through a larger glass tube to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating block of the melting point apparatus.[5][7]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating medium, and thermometer.[5][6]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5] For a pure compound, this range is typically sharp, within 0.5-1.0 °C.[5]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] The presence of impurities can raise the boiling point.[8]

Principle: A small amount of the liquid is heated in a small test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes. When the heating is stopped, the liquid will cool, and the pressure inside the capillary will decrease. The liquid is drawn into the capillary tube when the external atmospheric pressure equals the vapor pressure of the liquid. The temperature at which this occurs is the boiling point.[9]

Apparatus:

-

Thiele tube[9]

-

Small test tube (e.g., Durham tube)[9]

-

Capillary tube (sealed at one end)[8]

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Liquid paraffin (B1166041) or mineral oil[8][10]

Procedure:

-

Sample Preparation: Approximately 0.5 mL of this compound (in its liquid state, if applicable, or a suitable high-boiling solvent for solids) is placed into a small test tube. A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.[9][11]

-

Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band. This is then clamped inside a Thiele tube containing mineral oil, ensuring the sample is below the oil level and positioned for even heating.[9][10]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8][10] Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[9]

-

Observation and Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature is carefully monitored. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[8][9]

Visualizations

The following diagrams illustrate a key metabolic pathway involving this compound and a general workflow for determining its physical properties.

Caption: Experimental workflow for determining physical properties.

Caption: Degradation pathway of this compound.[12]

Biochemical Context: Degradation of this compound

Understanding the metabolic fate of fluorinated compounds is critical in drug development and environmental science. The biodegradation of this compound has been studied in various microorganisms. In some bacteria, the degradation is initiated by a 1,2-dioxygenation of the aromatic ring.[12] This leads to the formation of 3-fluorocatechol. However, this intermediate is metabolized slowly to 2-fluoro-cis,cis-muconate, which is not further broken down.[12] The accumulation of the 3-fluorocatechol intermediate can be cytotoxic to the organism.[12] An alternative, less common pathway involves an initial 1,6-dioxygenation, which can lead to intermediates that enter central metabolism.[12] The stability of the carbon-fluorine bond often presents a challenge for microbial degradation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. davjalandhar.com [davjalandhar.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chymist.com [chymist.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]

Spectroscopic Analysis of 3-Fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Fluorobenzoic acid, a compound of interest in various chemical and pharmaceutical research domains. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols and visual representations of analytical workflows and fragmentation patterns are included to support researchers in their analytical endeavors.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, with chemical shifts (δ) reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| Acetone | 400 | 8.28 – 7.84 (m) | Aromatic CH |

| 7.81 – 7.60 (m) | Aromatic CH | ||

| DMSO-d₆ | 400 | 13.11 (s, 1H) | -COOH |

| 7.85 - 7.75 (m, 2H) | Aromatic CH | ||

| 7.60 - 7.50 (m, 1H) | Aromatic CH | ||

| 7.45 - 7.35 (m, 1H) | Aromatic CH | ||

| CDCl₃ | 400 | 7.73 (ddd, J = 7.6, 1.5, 1.0 Hz, 1H) | Aromatic CH |

| 7.63 (dd, J = 2.6, 1.5 Hz, 1H) | Aromatic CH | ||

| 7.39 (t, J = 8.0 Hz, 1H) | Aromatic CH | ||

| 7.16 (ddd, J = 8.3, 2.7, 1.0 Hz, 1H) | Aromatic CH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Assignment |

| Acetone | 101 | 166.0 | C=O |

| 131.7, 131.4, 129.8, 127.3 | Aromatic C | ||

| DMSO-d₆ | 101 | 166.54 | C=O |

| 133.82, 133.37, 131.30, 129.30, 128.37 | Aromatic C | ||

| CDCl₃ | 101 | 171.09 | C=O |

| 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 | Aromatic C |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 (broad) | Strong | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~1250 | Strong | C-F stretch |

| 900-650 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 140 | High | [M]⁺ (Molecular Ion) |

| 123 | High | [M-OH]⁺ |

| 95 | High | [M-COOH]⁺ |

| 75 | Medium | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy (FTIR)

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.[1]

-

Apply pressure using the instrument's pressure arm to ensure intimate contact between the sample and the crystal.[1]

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded prior to the sample measurement.

Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization: For GC-MS analysis of carboxylic acids, derivatization is often necessary to increase volatility. A common method is esterification.

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol).

-

Add a derivatizing agent such as BF₃-methanol or diazomethane.

-

Heat the mixture if required by the derivatization protocol.

-

After the reaction is complete, the sample can be diluted with a suitable solvent for injection.

Instrumentation (General):

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-300 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value high enough to include the molecular ion (e.g., 200).

-

Ion Source Temperature: Typically 200-230 °C.

-

Visualization of Analytical Processes

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectral fragmentation pattern of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluorobenzoic Acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluorobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction to this compound

This compound (C₇H₅FO₂) is an aromatic carboxylic acid with a fluorine substituent at the meta-position of the benzene (B151609) ring. Its molecular structure significantly influences its NMR spectra, providing a unique fingerprint for identification and characterization. Understanding the ¹H and ¹³C NMR spectra is crucial for verifying its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the carboxylic acid group.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| COOH | ~13.20 | Singlet (broad) | - | 1H |

| H-2 | 7.80 - 7.70 | Multiplet | - | 1H |

| H-4 | 7.55 - 7.35 | Multiplet | - | 1H |

| H-5 | 7.55 - 7.35 | Multiplet | - | 1H |

| H-6 | 7.80 - 7.70 | Multiplet | - | 1H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of this compound. The presence of the fluorine atom leads to through-bond C-F coupling, which can result in the splitting of carbon signals.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |

| C=O | ~166.5 | Singlet |

| C-1 | ~133.4 | Doublet |

| C-2 | ~129.3 | Singlet |

| C-3 | ~162.0 | Doublet |

| C-4 | ~116.0 | Doublet |

| C-5 | ~130.8 | Singlet |

| C-6 | ~122.7 | Doublet |

Note: The chemical shifts are reported relative to a standard reference (e.g., TMS). The coupling constants for C-F splitting are not always reported in standard database entries but are a key feature of the spectrum.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

4.2. NMR Instrument Parameters

The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

For ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Spectral Width: A spectral width of approximately 16 ppm is appropriate.

For ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of approximately 200-250 ppm is appropriate.

Visualizations

5.1. Structure of this compound

Caption: Molecular structure of this compound.

5.2. NMR Experimental Workflow

Caption: Generalized workflow for an NMR experiment.

5.3. NMR Signaling Pathway

The fundamental principle of NMR spectroscopy involves the interaction of nuclear spins with an external magnetic field.[2]

Caption: Simplified signaling pathway in NMR spectroscopy.

References

An In-depth Technical Guide to the Safety of 3-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data available for 3-Fluorobenzoic acid (CAS No. 455-38-9). The information is compiled from Safety Data Sheets (SDS), toxicological databases, and scientific literature to address the needs of professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to its irritant properties.

GHS Classification

The compound is consistently classified by multiple suppliers and databases with the following hazard statements:

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Pictogram:

-

GHS07: Exclamation Mark

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive set of precautionary statements is recommended for handling this compound, including:

-

Prevention: P261, P264, P271, P280

-

Response: P302 + P352, P305 + P351 + P338

-

Storage: Not specified in all sources.

-

Disposal: Not specified in all sources.

Toxicological Data

In the absence of specific data, an assessment of toxicity relies on its irritant properties and read-across from similar compounds.

Physicochemical Information

Understanding the physicochemical properties of this compound is essential for assessing its potential for absorption and distribution.

| Property | Value | Source |

| Molecular Formula | C7H5FO2 | PubChem |

| Molecular Weight | 140.11 g/mol | PubChem |

| Appearance | White to light yellow powder | PubChem |

| Melting Point | 122-124 °C | Sigma-Aldrich |

| Water Solubility | Very soluble | Wikipedia |

| pKa | 3.86 | Wikipedia |

Potential Toxicological Pathways

While specific signaling pathways for this compound-induced toxicity in mammalian cells are not well-documented, information from microbial metabolism and general principles of chemical irritants provide valuable insights.

Metabolic Pathways in Microorganisms

Studies on the biodegradation of this compound in microorganisms have identified two primary metabolic pathways. One of these pathways can lead to the formation of a cytotoxic intermediate.

-

Pathway 1 (1,2-Dioxygenation): This pathway leads to the formation of 3-fluorocatechol (B141901), which is metabolized slowly and can accumulate, leading to cytotoxic effects.

-

Pathway 2 (1,6-Dioxygenation): This alternative pathway avoids the accumulation of the toxic 3-fluorocatechol intermediate.

Predicted Mammalian Metabolism and General Irritant Pathways

Mammalian Metabolism: Benzoic acid and its derivatives are typically metabolized in the liver. The primary route of metabolism for benzoic acid is conjugation with glycine (B1666218) to form hippuric acid, which is then excreted in the urine. While specific studies on the metabolism of this compound in mammals are limited, it is plausible that it follows a similar pathway. However, the presence of the fluorine atom may influence the rate and extent of metabolism and could potentially lead to the formation of other metabolites. Studies on other benzoic acid derivatives have indicated potential for hepatorenal (liver and kidney) effects.

General Cellular Pathways of Chemical Irritants: The skin, eye, and respiratory irritation caused by this compound are likely mediated by general inflammatory pathways initiated by chemical stressors.

Experimental Protocols for Hazard Assessment

While specific experimental results for this compound are not publicly available, its classification as a skin and eye irritant would have been determined using standardized testing protocols. The following are summaries of the likely methodologies.

Skin Irritation Testing

The potential for skin irritation is typically assessed using in vivo or in vitro methods.

In Vivo: Draize Rabbit Skin Test (OECD TG 404)

-

Test System: Albino rabbits.

-

Procedure: A small amount of the test substance (0.5 g) is applied to a shaved patch of skin and covered with a gauze patch for a specified duration (typically 4 hours).

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at various time points after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the reactions is scored, and the substance is classified based on the mean scores.

In Vitro: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

-

Test System: A three-dimensional model of the human epidermis cultured from human keratinocytes.

-

Procedure: The test substance is applied topically to the surface of the RhE tissue for a defined period.

-

Endpoint: Cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates an irritant potential.

Eye Irritation Testing

Eye irritation potential is also assessed through in vivo and in vitro methods.

In Vivo: Draize Rabbit Eye Test (OECD TG 405)

-

Test System: Albino rabbits.

-

Procedure: A small amount of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: Lesions are scored, and the substance is classified based on the severity and reversibility of the effects.

In Vitro/Ex Vivo: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437) & Hen's Egg Test on Chorioallantoic Membrane (HET-CAM)

-

BCOP: Uses corneas from slaughtered cattle to measure changes in opacity and permeability after exposure to a test substance.

-

HET-CAM: Uses the chorioallantoic membrane of fertilized chicken eggs to observe vascular damage (hemorrhage, lysis, coagulation) upon application of the test substance.

Safe Handling and Exposure Controls

Given the irritant nature of this compound, appropriate engineering controls and personal protective equipment (PPE) are essential.

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

-

Conclusion

This compound is a well-characterized irritant to the skin, eyes, and respiratory system. While specific quantitative acute toxicity data are lacking, the available information is sufficient to warrant careful handling and the use of appropriate personal protective equipment. The potential for formation of a cytotoxic metabolite, as seen in microbial systems, suggests that further investigation into its mammalian metabolism and cellular toxicity mechanisms could be beneficial for a more complete risk assessment, particularly in the context of drug development where understanding metabolic fate is critical.

References

A Technical Guide to High-Purity 3-Fluorobenzoic Acid for Researchers and Drug Development Professionals

Introduction: 3-Fluorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a critical building block in the synthesis of a wide range of commercially significant molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable synthon for modulating the biological activity and pharmacokinetic profiles of target compounds. This in-depth technical guide provides a comprehensive overview of commercial suppliers, quality specifications, analytical methodologies, and a key application in drug development for high-purity this compound.

Commercial Suppliers and Purity Specifications

High-purity this compound is readily available from a multitude of chemical suppliers catering to research and industrial needs. Purity levels typically range from 97% to over 99.5%, with the analytical method for purity determination being a key differentiator. For applications in pharmaceutical synthesis, material with a purity of 99% or higher, as determined by High-Performance Liquid Chromatography (HPLC), is generally preferred.

Below is a summary of representative commercial suppliers and their typical product specifications. It is important to note that specifications can vary by batch and supplier, and it is always recommended to request a lot-specific Certificate of Analysis (CoA).

| Supplier | Purity Specification | Analytical Method | Other Notes |

| Sigma-Aldrich | ≥97% | Not specified on general product page | CoA may provide more details. |

| Tokyo Chemical Industry (TCI) | >98.0% | Titration (T) | Provides detailed specifications including appearance and melting point. |

| Chem-Impex | ≥98% | HPLC | Offers product specifications and allows for CoA search by lot number. |

| MedChemExpress | 99.89% | HPLC | Provides a detailed CoA with HPLC purity and water content. |

Table 1: Comparison of Commercial Suppliers and Purity of this compound

Quality Control and Impurity Profiling

Ensuring the purity and defining the impurity profile of this compound is paramount for its application in regulated industries like pharmaceuticals. Impurities can arise from the synthetic route or degradation and may impact the safety and efficacy of the final product. A robust quality control program for this starting material typically involves a combination of chromatographic and spectroscopic techniques.

Potential Impurities

The manufacturing process of this compound can introduce several process-related impurities. These can include isomers (2-fluorobenzoic acid and 4-fluorobenzoic acid), unreacted starting materials, and by-products from side reactions. For instance, if the synthesis involves the fluorination of a corresponding chloro- or bromo-benzoic acid, residual halogenated impurities might be present.

Analytical Methods for Quality Control

A multi-pronged analytical approach is necessary for the comprehensive quality control of this compound.

High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for assay determination and impurity profiling of non-volatile compounds like this compound.[1][2] A reversed-phase method using a C18 column with a gradient elution of acetonitrile (B52724) and acidified water is typically employed.[1] UV detection is suitable for quantitation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for the detection and identification of volatile and semi-volatile impurities.[3][4][5] For acidic compounds like this compound, derivatization to a more volatile ester form (e.g., methyl ester) is often necessary prior to analysis.[3][4] This technique is particularly useful for identifying and quantifying trace-level impurities that may not be resolved by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are invaluable tools for structural elucidation and can be used to confirm the identity of the main component and potentially identify major impurities without the need for reference standards.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule and can be used as a fingerprinting technique to confirm the identity of the material.

Application in Drug Development: A Key Building Block for COX Inhibitors

A significant application of fluorinated benzoic acids, including this compound derivatives, is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[6][7][8] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain.[6][7] Selective inhibition of COX-2 is a major goal in the development of safer NSAIDs with reduced gastrointestinal side effects.[7][8]

A derivative of this compound, 2-[(3-fluorobenzyl)oxy]benzoic acid, has been investigated as a potential COX inhibitor due to its structural similarity to known anti-inflammatory agents.[6] The following section outlines a hypothetical signaling pathway and an experimental workflow for evaluating the COX inhibitory activity of such a compound.

Signaling Pathway: Prostaglandin (B15479496) Synthesis and COX Inhibition

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various other prostaglandins that mediate inflammation. NSAIDs and selective COX-2 inhibitors block this enzymatic conversion.

Experimental Workflow: Evaluation of COX Inhibitory Activity

To assess the potential of a this compound derivative as a COX inhibitor, a systematic experimental workflow is employed. This typically involves in vitro enzyme assays and cell-based assays.

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Enzyme Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

-

Materials: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), test compound, and a suitable assay buffer. A commercial fluorescence-based or colorimetric inhibitor screening assay kit is often used.

-

Procedure: a. Prepare a series of dilutions of the test compound. b. In a microplate, add the enzyme, assay buffer, and the test compound at various concentrations. c. Initiate the reaction by adding arachidonic acid. d. Incubate for a specified time at a controlled temperature. e. Stop the reaction and measure the product formation using a plate reader (fluorescence or absorbance). f. Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the inhibition curve.

Cell-Based Prostaglandin E2 (PGE2) Production Assay:

-

Objective: To evaluate the effect of the test compound on PGE2 production in a cellular context, often using cells that can be induced to express COX-2.

-

Materials: A suitable cell line (e.g., RAW 264.7 macrophages), cell culture medium, lipopolysaccharide (LPS) for inducing COX-2 expression, test compound, and a PGE2 enzyme-linked immunosorbent assay (ELISA) kit.

-

Procedure: a. Seed the cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1 hour).[6] c. Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.[6] d. After an incubation period (e.g., 24 hours), collect the cell culture supernatant.[6] e. Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions. f. Determine the concentration-dependent inhibitory effect of the test compound on PGE2 production.

By following this comprehensive approach, researchers can effectively source, qualify, and utilize high-purity this compound as a key starting material in the development of novel therapeutics. The provided experimental framework for evaluating COX inhibition serves as a guide for elucidating the mechanism of action of its derivatives in a drug discovery setting.

References

- 1. benchchem.com [benchchem.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]